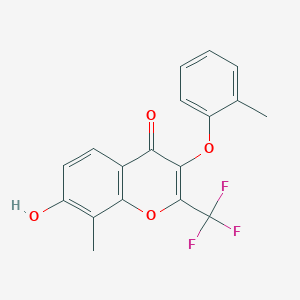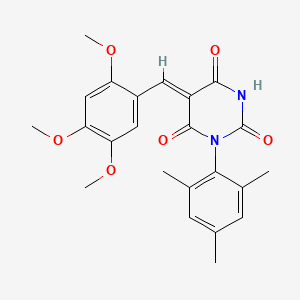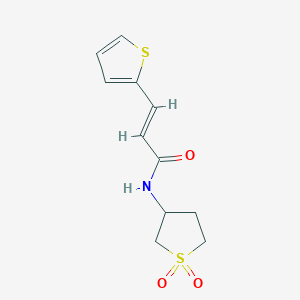
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as HMC-1, is a synthetic compound that belongs to the family of flavones. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been proposed that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. The anticancer activity of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is thought to be mediated by the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation through the regulation of cell cycle-related proteins.
Biochemical and Physiological Effects:
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have demonstrated that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is that it exhibits a wide range of biological activities, making it a useful tool for studying various disease processes. Additionally, 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is relatively easy to synthesize and is commercially available. However, one of the limitations of using 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
For research on 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one include the development of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one derivatives, investigation of its therapeutic potential, and elucidation of its mechanism of action.
Métodos De Síntesis
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using a multi-step process. The first step involves the synthesis of 2-methylphenol, which is then reacted with 3-(trifluoromethyl)benzaldehyde to form 3-(2-methylphenoxy)-3-(trifluoromethyl)benzaldehyde. This intermediate is then reacted with 2-acetyl-7-hydroxy-8-methylchromene to yield 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been found to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-9-5-3-4-6-13(9)24-16-14(23)11-7-8-12(22)10(2)15(11)25-17(16)18(19,20)21/h3-8,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLUDJOSHLDZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3C)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-3-[(3-phenyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5909823.png)
![5-(4-chlorophenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909837.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909852.png)

![5-(4-chlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)

![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)
![2-furaldehyde [3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909913.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5909917.png)
![ethyl 4-[3-(4-cyclohexylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5909923.png)